1-fluoro-2-nitro-4-(clorometil)benceno

Descripción general

Descripción

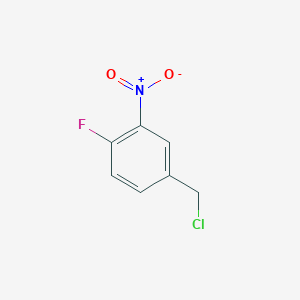

4-(Chloromethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Materials Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Biological Research: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.

Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the design of molecules with specific biological activities.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target specific proteins or enzymes in organisms

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene require further investigation.

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The specific pathways and their downstream effects influenced by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene need to be studied further.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound The ADME properties of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene and their impact on bioavailability are not well-documented

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene is not well-documented. Environmental factors can significantly impact a compound’s action. For instance, a study on a similar compound showed that the chloromethylation of some aromatic compounds was catalyzed by zinc iodide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene typically involves the chloromethylation of 1-fluoro-2-nitrobenzene. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).

Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products

Nucleophilic substitution: Formation of substituted benzyl derivatives.

Reduction: Formation of 4-(aminomethyl)-1-fluoro-2-nitrobenzene.

Oxidation: Formation of 4-(carboxymethyl)-1-fluoro-2-nitrobenzene.

Comparación Con Compuestos Similares

Similar Compounds

4-(Bromomethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

4-(Chloromethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

4-(Chloromethyl)-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(Chloromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic properties, making it a valuable intermediate in the synthesis of compounds with specific reactivity and functionality.

Actividad Biológica

4-(Chloromethyl)-1-fluoro-2-nitrobenzene is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(Chloromethyl)-1-fluoro-2-nitrobenzene is CHClFNO with a molecular weight of approximately 177.55 g/mol. The compound features a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

The biological activity of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly affecting pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting fibroblast growth factor receptor 4 (FGFR4), which is relevant in cancer biology, particularly in hepatocellular carcinoma.

- Neuropharmacological Effects : Research indicates that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for cognitive disorders.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have indicated that 4-(Chloromethyl)-1-fluoro-2-nitrobenzene possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Its inhibitory effects on FGFR4 suggest potential applications in cancer treatment strategies.

- Neuroprotective Effects : The compound has been associated with neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2-Azaspiro[4.5]decane | 0.89 | Neuroactive properties |

| 3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 0.76 | Methyl group substitution; different biological activity |

| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 0.76 | Different ring connectivity |

| 2-Oxa-spiro[4.5]decane | 0.64 | Antimicrobial activity |

This table illustrates the distinct chemical and biological properties that differentiate 4-(Chloromethyl)-1-fluoro-2-nitrobenzene from its analogs.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Neuropharmacological Studies : A study published in Molecules demonstrated that derivatives of this compound showed high affinities for muscarinic receptors, leading to improved memory retention in treated subjects compared to controls.

- Enzyme Interaction Studies : Investigations into the enzyme-inhibitory properties revealed that this compound inhibited FGFR4 activity in vitro, suggesting potential therapeutic applications for conditions like hepatocellular carcinoma where FGFR signaling is implicated.

- Antimicrobial Studies : Recent research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.

Propiedades

IUPAC Name |

4-(chloromethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANBUCPNMDYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595008 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-70-8 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20274-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.